molecular formula C21H26ClF3N6O2 B2587098 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine CAS No. 2097936-12-2

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine

Cat. No. B2587098
CAS RN: 2097936-12-2
M. Wt: 486.92
InChI Key: UOPZUIJAJUPBPO-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C21H26ClF3N6O2 and its molecular weight is 486.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

This compound has been studied for its potent and selective antagonist properties for specific receptors, showcasing its potential in understanding receptor-ligand interactions at a molecular level. For instance, the structural analysis and conformational studies of analogous compounds have contributed to the development of unified pharmacophore models for cannabinoid receptors, indicating its utility in receptor binding studies and drug design processes (Shim et al., 2002).

Synthesis and Receptor Binding Assays

Research into the synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines derivatives, including those structurally similar to the compound , highlights the methodology for evaluating their affinity towards various receptors. These studies provide insights into the potential therapeutic applications of these compounds as ligands for dopamine receptors, suggesting their relevance in neurological research (Li Guca, 2014).

Discovery of G Protein-Biased Ligands

Further research has explored the discovery of G protein-biased dopaminergics based on the pyrazolo[1,5-a]pyridine structure, indicating the compound's utility in designing new therapeutics that target the dopamine D2 receptor with a preference for G protein over β-arrestin recruitment. This is significant for developing novel treatments with potentially fewer side effects and enhanced therapeutic profiles (Möller et al., 2017).

Patent Analysis for Drug Discovery

Analysis of patents related to similar compounds has provided insights into their applications as potential therapeutic agents for various conditions, including migraine treatments. This showcases the importance of such compounds in the pharmaceutical industry for the development of new drugs with specific receptor selectivity (Habernickel, 2001).

properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClF3N6O2/c1-28-13-16(19(27-28)33-2)20(32)31-5-3-15(4-6-31)29-7-9-30(10-8-29)18-17(22)11-14(12-26-18)21(23,24)25/h11-13,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZUIJAJUPBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine

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